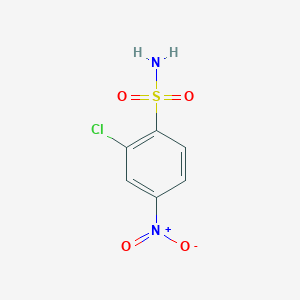

2-Chloro-4-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVQQUVAILWCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393805 | |

| Record name | 2-chloro-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31150-99-9 | |

| Record name | 2-chloro-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Sulfonamides in Chemistry

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a cornerstone of modern chemical and pharmaceutical sciences. prepchem.com These compounds have a rich history, beginning with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents that revolutionized medicine. chemicalbook.comgoogle.com Beyond their well-established antibacterial properties, sulfonamides exhibit a remarkable diversity of biological activities, including antiviral, anticancer, anti-inflammatory, and diuretic effects. chemicalbook.comnih.govnih.gov

In the realm of advanced chemical synthesis, the sulfonamide group is valued for its chemical stability and its ability to participate in a variety of chemical transformations. chemicalbook.com Sulfonamides are frequently employed as key intermediates in the construction of more complex molecules. chemicalbook.comgoogle.com They can be readily N-alkylated, acylated, or arylated, providing a versatile handle for molecular elaboration. uni.lu The synthesis of sulfonamides itself is a well-studied area of organic chemistry, with classical methods involving the reaction of sulfonyl chlorides with amines, alongside the development of more modern and efficient synthetic routes. prepchem.comchemicalbook.com

Halogenated Nitrophenyl Sulfonamides: a Focus of Academic Inquiry

The introduction of halogen and nitro groups onto the phenyl ring of a sulfonamide profoundly influences its chemical and physical properties. Halogenated nitrophenyl sulfonamides are a subject of significant academic interest due to the unique electronic characteristics conferred by these substituents. The strong electron-withdrawing nature of both the nitro group and the halogen atom can activate the aromatic ring towards certain chemical reactions, particularly nucleophilic aromatic substitution (SNAr). stackexchange.comchemicalforums.com

This class of compounds serves as a valuable scaffold in medicinal chemistry for the development of targeted therapeutic agents. The specific positioning of the halogen and nitro groups can be fine-tuned to modulate the compound's interaction with biological targets. pharmaffiliates.com For instance, research into halogenated benzenesulfonamide (B165840) derivatives has explored their potential as anticancer agents, with their cytotoxicity appearing to correlate with their ability to undergo nucleophilic aromatic substitution. pharmaffiliates.com Furthermore, the synthesis of various halogenated sulfonamides is actively pursued to investigate their potential anticoagulant and antidiabetic properties. nih.govnih.gov

2 Chloro 4 Nitrobenzenesulfonamide: Research Objectives and Scope

Established Synthetic Routes to this compound

The traditional synthesis of this compound is a multi-step process that relies on foundational organic reactions. Key among these are sulfonylation and amination reactions, which form the structural backbone of the molecule.

Sulfonylation Reactions with Halogenated Nitrobenzene Precursors

The initial step in forming this compound often involves the chlorosulfonation of a halogenated nitrobenzene. A common precursor for this reaction is o-nitrochlorobenzene. google.com This process can be fraught with challenges, including the use of large quantities of chlorosulfonic acid, which can lead to significant waste. google.com An improved two-step chlorosulfonation process has been developed to mitigate these issues. This method first involves the sulfonation of p-nitrochlorobenzene with chlorosulfonic acid to produce 4-chloro-3-nitrobenzene sulfonic acid. patsnap.com Subsequently, this intermediate is treated with thionyl chloride for chlorination, yielding 4-chloro-3-nitrobenzenesulfonyl chloride with a higher product yield of up to 96.88%. patsnap.com

Another approach involves the reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid. google.com The reaction conditions, such as temperature and molar ratios of reactants, are critical for maximizing the yield and purity of the resulting 4-chloro-3-nitro-benzene sulfonyl chloride. google.com For instance, reacting one mole of ortho-chloro-nitrobenzene with 2 to 6 moles of chlorsulfonic acid at temperatures incrementally increasing from 100°C to 130°C has been described. google.com

Amination Reactions in the Synthesis of Sulfonamide Derivatives

Following the formation of the sulfonyl chloride, the next critical step is the amination reaction to form the sulfonamide group. This is typically achieved by reacting the 4-chloro-3-nitrobenzenesulfonyl chloride with an amine source.

In one documented method, 4-chloro-3-nitrobenzenesulfonyl chloride is dissolved in water and treated with concentrated ammonia (B1221849) water. google.compatsnap.com The reaction temperature is carefully controlled, initially at around 19°C and then raised to 36°C, to achieve a product yield of 90%. google.compatsnap.com The kinetics of amination reactions involving nitrochlorobenzene substrates are influenced by the electron-withdrawing nature of the substituents on the benzene ring. rsc.org Stronger electron-withdrawing groups can lead to milder reaction conditions and shorter reaction times. rsc.org

Exploration of Novel Synthetic Approaches

The drive towards more efficient and sustainable chemical manufacturing has spurred research into new synthetic methods for this compound and related compounds.

Development of Efficient and Selective Reaction Conditions

Recent research has focused on optimizing reaction conditions to improve yield and selectivity. For example, in the synthesis of related benzamide (B126) derivatives, the use of dimethyl formamide (B127407) (DMF) as a solvent and refluxing with various amines has been shown to be effective. nih.gov The reaction progress is often monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation in ice-cold water. nih.gov

The synthesis of related compounds, such as 2-chloro-4-nitrobenzonitrile, has been achieved by reacting 2-chloro-4-nitrobenzamide with thionyl chloride. prepchem.com The excess thionyl chloride is removed by distillation, and the product is extracted with benzene and crystallized from methanol, resulting in a 79% yield. prepchem.com

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to pharmaceutical synthesis. mdpi.comresearchgate.net This includes the use of greener solvents, recyclable catalysts, and developing more atom-economical reactions. mdpi.com While specific green chemistry applications for the direct synthesis of this compound are not extensively detailed in the provided results, the broader trend in chemical synthesis points towards the adoption of these principles. mdpi.comresearchgate.net For instance, the use of catalytic amounts of DMF in certain reactions can be seen as a step towards more sustainable processes. nih.gov The goal is to develop manufacturing processes that are not only efficient but also environmentally benign. researchgate.net

Derivatization Strategies and Functionalization Reactions

This compound can serve as a versatile starting material for the synthesis of a wide range of derivatives with potential applications in various fields. The reactive sites on the molecule, including the chloro and nitro groups, as well as the sulfonamide moiety, allow for diverse functionalization reactions.

For instance, the core structure can be elaborated by reacting it with different amines or anilines to create a library of N-substituted derivatives. nih.gov In one study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their biological activity. nih.gov This highlights the potential for creating new compounds with tailored properties through derivatization. The synthesis of novel 4-chloro-2-mercaptobenzenesulfonamides has also been reported, demonstrating the possibility of introducing other functional groups. nih.gov

The reduction of the nitro group to an amino group is another common derivatization strategy, which can significantly alter the chemical and biological properties of the molecule. google.com Furthermore, the chloro group can potentially be displaced through nucleophilic aromatic substitution reactions, opening up another avenue for functionalization.

Modification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo various modifications, most notably at the nitrogen atom. While specific literature on the N-functionalization of this compound is sparse, the reactivity can be understood from analogous compounds like 2-chlorobenzenesulfonamide (B1218434). A common modification is N-acylation, where the sulfonamide is treated with a carboxylic acid derivative to form an N-acylsulfonamide.

For instance, the synthesis of 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide is achieved by reacting 2-chlorobenzenesulfonamide with 4-nitrobenzoic acid. nih.govresearchgate.net This reaction is typically facilitated by a dehydrating agent or by converting the carboxylic acid to a more reactive species. One documented method involves refluxing a mixture of the sulfonamide, the carboxylic acid, and phosphorous oxychloride. nih.govresearchgate.net The product is isolated after quenching the reaction mixture in ice water, followed by purification. nih.govresearchgate.net

The structural analysis of the resulting N-acylated product reveals key conformational features. In the solid state, the N-H bond of the sulfonamide segment is often found to be anti to the C=O bond of the newly introduced benzoyl group. nih.govresearchgate.net The molecule exhibits significant twisting at the sulfur atom, with the dihedral angle between the sulfonyl benzene ring and the benzoyl benzene ring being substantial, for example, 85.4(1)° in the case of 2-chloro-N-(4-nitrobenzoyl)benzenesulfonamide. nih.govresearchgate.net

Aromatic Ring Functionalization and Substituent Introduction

The aromatic ring of this compound is substituted with two important groups: a chlorine atom and a nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the ring, particularly the susceptibility of the chlorine atom to nucleophilic substitution and the chemical behavior of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the para-position relative to the chlorine atom strongly activates the ring towards nucleophilic aromatic substitution (SNAr). This is a well-established principle in aromatic chemistry. doubtnut.com The electron-withdrawing effect of the nitro group stabilizes the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack at the carbon bearing the chlorine atom. doubtnut.com This stabilization lowers the activation energy of the reaction, making the substitution proceed more readily than in non-activated chlorobenzene. doubtnut.comyoutube.com A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion, allowing for the introduction of diverse substituents onto the aromatic ring.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH₂), a key transformation that opens up a vast array of subsequent derivatization possibilities, such as diazotization and coupling reactions. Catalytic hydrogenation is a common and efficient method for this reduction. Studies on analogous compounds like 1-chloro-4-nitrobenzene (B41953) demonstrate the effectiveness of various catalytic systems. Cobalt nanoparticles supported on nitrogen-doped activated carbon have emerged as a promising alternative to more expensive noble metal catalysts. rsc.org The nitrogen functionalities in the carbon support can interact with the cobalt particles, enhancing their catalytic activity. rsc.org

Formation of Metal Complexes and Ligands

Sulfonamides, particularly after deprotonation of the sulfonamide nitrogen, are excellent ligands for a variety of metal ions. The resulting N-anion can coordinate to a metal center, and often, other heteroatoms within the molecule can participate in chelation. While specific metal complexes of this compound are not extensively documented, studies on similar N-sulfonamide ligands provide significant insight into their coordination behavior.

For example, copper(II) complexes with N-heterocyclic substituted sulfonamide ligands have been synthesized and characterized. nih.gov In these complexes, the sulfonamide ligand typically acts as a monodentate ligand, coordinating to the Cu(II) ion through a nitrogen atom after deprotonation. nih.gov The coordination geometry around the metal center is often distorted square pyramidal or square planar, and can also involve solvent molecules or other co-ligands. nih.gov The interaction is facilitated by the ability of the sulfonamide's aromatic rings to engage in intercalation or other non-covalent interactions, which is relevant for their biological activity. nih.gov This suggests that this compound possesses the necessary structural features to form stable complexes with transition metals.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing rational synthetic routes.

Reaction Pathway Elucidation

The elucidation of reaction pathways often involves a combination of identifying intermediates, studying reaction kinetics, and computational modeling.

For the functionalization of the aromatic ring, the mechanism of Nucleophilic Aromatic Substitution (SNAr) is particularly relevant. The pathway proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and importantly, onto the oxygen atoms of the para-nitro group. This delocalization onto the nitro group is a key stabilizing factor. doubtnut.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

In other transformations, such as the microbial degradation of related compounds like 2-chloro-4-nitrophenol, pathways are elucidated by identifying metabolic products. These studies show that degradation can be initiated by either the removal of the nitro group or the chlorine atom, leading to intermediates like chlorohydroquinone (B41787) or nitrophenol, respectively. nih.govplos.org

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is paramount in directing the synthesis towards a desired product with high selectivity and yield.

In Acylation Reactions: Reagents like phosphorous oxychloride (POCl₃) are used to activate carboxylic acids for the N-acylation of sulfonamides. nih.govresearchgate.net POCl₃ converts the carboxylic acid into a more reactive acyl chloride or a mixed anhydride (B1165640) intermediate, which is then readily attacked by the nucleophilic sulfonamide nitrogen.

In Catalytic Hydrogenation: For the reduction of the nitro group, the catalyst plays a central role. In the case of cobalt nanoparticles on N-doped carbon , the enhanced activity is attributed to two factors. First, there is a strong interaction between the cobalt particles and the nitrogen functional groups of the support, which can lead to the formation of species like Co₄N. Second, the activation process of the catalyst can create mesopores in the support, which improves the accessibility of the reactants to the active catalytic sites. rsc.org Similarly, palladium-based catalysts, often used in conjunction with specific ligands like the (S,S)-Trost ligand, are effective for other transformations such as N-allylation of sulfonamides. nih.gov

Spectroscopic Elucidation of Molecular Structure and Dynamics

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of the molecule. These vibrations are specific to the bonds and functional groups present, providing a detailed structural fingerprint. The analysis of 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) isomers through experimental and theoretical (DFT) methods offers a strong basis for assigning the vibrational modes of the titular compound. nih.gov

The fundamental vibrations of 2-Chloro-4-nitrobenzenesulfonamide can be assigned by comparing its spectra with those of related substituted benzene (B151609) derivatives, such as nitroanilines and chloronitrobenzoic acid. researchgate.netrsc.org The molecule consists of a 1,2,4-trisubstituted benzene ring, and its vibrations can be categorized into contributions from the phenyl ring and the functional groups (SO₂NH₂, NO₂, and Cl).

The benzene ring itself has characteristic C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations. The sulfonamide group introduces strong S=O stretching modes, S-N stretching, and NH₂ stretching and bending modes. The nitro group is characterized by distinct symmetric and asymmetric stretching vibrations, while the C-Cl bond has a characteristic stretching frequency.

Interactive Table 1: Assignment of Fundamental Vibrations for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3350-3250 | N-H asymmetric & symmetric stretching | Sulfonamide (NH₂) |

| ~3100-3000 | C-H aromatic stretching | Phenyl Ring |

| ~1620 | N-H bending (scissoring) | Sulfonamide (NH₂) |

| ~1600-1450 | C=C aromatic ring stretching | Phenyl Ring |

| ~1530 | NO₂ asymmetric stretching | Nitro (NO₂) |

| ~1350 | NO₂ symmetric stretching | Nitro (NO₂) |

| ~1315 | SO₂ asymmetric stretching | Sulfonamide (SO₂) |

| ~1160 | SO₂ symmetric stretching | Sulfonamide (SO₂) |

| ~950 | S-N stretching | Sulfonamide (S-N) |

| ~850-550 | C-Cl stretching | Chloro (C-Cl) |

| ~800-650 | C-H out-of-plane bending | Phenyl Ring |

Note: The values are approximate and based on data from related compounds.

The analysis of specific spectral regions reveals the definitive presence of the key functional groups in this compound.

Sulfonamide (SO₂NH₂) Group: The sulfonamide group is identified by several key bands. The asymmetric and symmetric stretching vibrations of the SO₂ moiety typically appear as strong bands around 1315 cm⁻¹ and 1160 cm⁻¹, respectively. nih.gov The N-H stretching vibrations of the primary amide (-NH₂) are expected in the 3350-3250 cm⁻¹ region. nih.gov

Nitro (NO₂) Group: The nitro group provides two of the most characteristic bands in the spectrum. The asymmetric stretching vibration appears as a strong absorption band around 1530-1587 cm⁻¹, while the symmetric stretch is found near 1350-1378 cm⁻¹. nih.gov

C-Cl Group: The carbon-chlorine stretching vibration is typically observed in the fingerprint region of the infrared spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹. researchgate.net Its exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic Ring: The substituted benzene ring shows C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending bands in the 900-800 cm⁻¹ region, which can help confirm the isomer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton skeletons of a molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and chemical environment of each atom can be determined.

The proton adjacent to the chloro group (H-3) is expected to be a doublet. The proton situated between the chloro and sulfonamide groups (H-6) would likely appear as a doublet of doublets, and the proton adjacent to the nitro group (H-5) would also be a doublet of doublets.

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be significantly deshielded and appear at the lowest field. Specifically, the carbon bearing the nitro group (C-4) is expected to be highly deshielded.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| C1-SO₂NH₂ | - | ~140-145 | - |

| C2-Cl | - | ~135-140 | - |

| C3 | ~8.1-8.3 | ~125-130 | d |

| C4-NO₂ | - | ~148-152 | - |

| C5 | ~7.8-8.0 | ~120-125 | dd |

| C6 | ~7.9-8.1 | ~128-132 | d |

| NH₂ | ~7.0-7.5 (broad) | - | s |

Note: These are predicted values based on additive effects and data from similar structures. chemicalbook.comchemicalbook.comrsc.org s=singlet, d=doublet, dd=doublet of doublets.

To unambiguously confirm the structure and assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, a COSY spectrum would show a correlation between H-5 and H-6, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the placement of substituents. For instance, correlations would be expected from H-3 to the carbons C-1, C-2, and C-5, and from H-6 to C-1, C-2, and C-4. These long-range correlations provide unequivocal evidence for the 1,2,4-substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the electronic system of the nitro-substituted benzene ring. Benzene itself displays primary and secondary absorption bands related to its π-system. up.ac.za

The presence of chromophores (like the NO₂ group) and auxochromes (like -Cl and -SO₂NH₂) on the benzene ring causes shifts in these absorption bands to longer wavelengths (bathochromic shift) and can increase their intensity (hyperchromic effect). The strong π-electron system, extended by the electron-withdrawing nitro group, is expected to result in significant absorption in the UV region. An aqueous solution of 4-nitrophenol, a related compound, shows a primary absorption peak around 318 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion. researchgate.net For this compound, intense absorption bands are expected in the 220-350 nm range, corresponding to π → π* transitions within the substituted aromatic system.

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of aromatic sulfonamides, including this compound, are typically observed in the 200-400 nm range. nih.gov The absorption bands in this region are attributed to electronic transitions within the molecule. For aromatic compounds, these transitions often involve the π-electron systems of the benzene ring and the non-bonding electrons of the substituents.

The presence of chromophores, such as the nitro group (-NO2), and auxochromes, like the chloro (-Cl) and sulfonamide (-SO2NH2) groups, significantly influences the absorption characteristics. The nitro group, a strong chromophore, and the benzene ring are the primary sites of electronic transitions. The specific wavelengths and intensities of absorption are dependent on the nature of these groups and their positions on the benzene ring.

Detailed studies on similar compounds, like 2-chloro-N-(2,4-dinitrophenyl)acetamide, have shown distinct UV-Vis spectra that are used for characterization. researchgate.net The electronic spectra of such compounds are a result of the interplay between the electronic properties of the substituents and the aromatic ring.

Solvent Effects on Electronic Spectra

The polarity of the solvent can have a pronounced effect on the electronic absorption spectra of molecules like this compound. nih.govsciencepublishinggroup.com These solvent effects can manifest as shifts in the wavelength of maximum absorption (λmax), known as solvatochromism. These shifts can be either to longer wavelengths (bathochromic or red shift) or to shorter wavelengths (hypsochromic or blue shift).

The interactions between the solute (this compound) and the solvent molecules are the primary cause of these spectral shifts. sciencepublishinggroup.com In polar solvents, dipole-dipole interactions and hydrogen bonding can stabilize the ground or excited states of the molecule to different extents, leading to a change in the energy gap between these states and thus a shift in the absorption wavelength. nih.govsciencepublishinggroup.com For instance, in a study of N-(substitutedphenyl)benzene sulphonamides, the effects of solvent polarity and hydrogen bonding on the absorption spectra were interpreted using the Kamlet equation. nih.gov

The table below illustrates the typical solvent effects on the electronic spectra of aromatic compounds.

| Solvent Property | Effect on Spectrum | Rationale |

| Increasing Polarity | Can cause bathochromic or hypsochromic shifts | Differential stabilization of ground and excited states through dipole-dipole interactions. |

| Hydrogen Bonding Capability | Often leads to significant spectral shifts | Specific interactions with solute functional groups, altering the energy of electronic transitions. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

The fragmentation behavior of aromatic sulfonamides under electrospray ionization (ESI) mass spectrometry has been investigated. nih.govnih.gov A characteristic fragmentation pathway for some arylsulfonamides is the elimination of sulfur dioxide (SO2), resulting in a loss of 64 Da from the molecular ion. nih.gov This process is often preceded by intramolecular rearrangements in the gas phase. nih.gov

The presence of electron-withdrawing groups, such as the chlorine atom at the ortho position in this compound, can facilitate this SO2 extrusion. nih.gov This is because such groups can influence the strength of the aryl-sulfur bond and stabilize the resulting fragment ions. nih.gov

In addition to the loss of SO2, other fragmentation patterns can be observed for nitroaromatic compounds. For instance, the loss of the nitro group (NO2, 46 Da) or a nitrosyl radical (NO, 30 Da) are common fragmentation pathways for nitrobenzenes. youtube.com

The predicted mass spectrometric data for this compound from computational tools provides expected m/z values for various adducts that can be formed in the mass spectrometer. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 236.97313 |

| [M+Na]+ | 258.95507 |

| [M-H]- | 234.95857 |

| [M+NH4]+ | 253.99967 |

| [M+K]+ | 274.92901 |

| [M+H-H2O]+ | 218.96311 |

| [M]+ | 235.96530 |

| [M]- | 235.96640 |

Table based on data from PubChem. uni.lu

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental characteristics of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and energy.

The geometric arrangement of atoms and the distribution of electrons are fundamental properties that dictate a molecule's behavior. Computational methods can predict these features with high accuracy. While specific experimental data for the isolated 2-Chloro-4-nitrobenzenesulfonamide molecule is not extensively documented in the provided search results, analysis of closely related structures, such as 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide, provides valuable insights into the expected bond lengths and angles. nih.gov

DFT calculations on similar benzene (B151609) sulfonamide derivatives have been used to determine optimized geometries. mkjc.in For instance, in a related crystal structure, the bond angles for O-S-O in the sulfonamide group are found to be around 119.60° and 119.75°. mkjc.in The hybridization of the nitrogen atom in the sulfonamide group is suggested to be sp², based on the sum of bond angles around it. mkjc.in The chlorine atom attached to the phenyl ring is typically found to be in an equatorial position. mkjc.in

Table 1: Selected Theoretical Geometric Parameters for a Related Benzene Sulfonamide Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| O-S-O Bond Angle | 119.75 |

| C-S-N Torsion Angle | 113.0 |

| C-C-C-Cl Torsion Angle | -174.79 |

Data derived from DFT calculations on a related benzene sulfonamide derivative. mkjc.in

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule. Theoretical vibrational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions. These calculations are often performed using DFT or ab-initio methods. researchgate.net

For aromatic nitro compounds, characteristic bands for the asymmetric and symmetric stretching of the NO₂ group are expected. In derivatives of 2-chloro-4-nitro benzoic acid, these bands appear around 1506–1587 cm⁻¹ (asymmetric) and 1302–1378 cm⁻¹ (symmetric). nih.gov Similarly, the sulfonamide group (SO₂) gives rise to distinct asymmetric and symmetric stretching vibrations. For related sulfonamide compounds, these have been observed in the ranges of 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in Related Nitrobenzenesulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1506 - 1587 |

| NO₂ | Symmetric Stretch | 1302 - 1378 |

| SO₂ | Asymmetric Stretch | 1302 - 1398 |

| SO₂ | Symmetric Stretch | 1127 - 1183 |

Data sourced from spectral analysis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting a molecule's reactive behavior. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic).

For this compound, the MESP is expected to show highly negative regions around the oxygen atoms of the nitro (NO₂) and sulfonamide (SO₂) groups. These areas represent the most likely sites for electrostatic interactions with positively charged species or electrophiles. The hydrogen atoms of the sulfonamide (NH₂) group and the aromatic ring would exhibit positive potential. The distribution of potential is significantly influenced by the substituents; the strongly electron-withdrawing nitro group and the electronegative chlorine atom would affect the potential across the entire benzene ring. dtic.mil This analysis is crucial for predicting noncovalent interactions, which are key to molecular recognition and binding.

The electron density distribution, calculated via quantum chemical methods, provides the foundation for understanding a molecule's electronic structure and reactivity. The distribution reveals how electrons are shared between atoms, indicating the nature of the chemical bonds (covalent, ionic, polar).

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (rotamers) and the energy barriers between them.

The flexibility of this compound is primarily due to rotation around the C-S and S-N bonds. Torsional angle scans, a computational technique, can be used to map the potential energy surface as these bonds are rotated. The minima on this energy landscape correspond to the most stable rotamers.

Studies on similar structures, like 2-chloro-N-(4-nitrobenzoyl)benzenesulfonamide, reveal specific, stable conformations. nih.gov For example, the molecule is twisted at the sulfur atom, with a C—S(O₂)—NH—C(O) torsional angle measured at 61.7°. nih.gov In another related sulfonamide, a C-S-N torsional angle was calculated via DFT to be 113.0°. mkjc.in These non-planar arrangements are a result of minimizing steric hindrance between the bulky functional groups while optimizing electronic interactions. The dihedral angle between the two aromatic rings in 2-chloro-N-(4-nitrobenzoyl)benzenesulfonamide was found to be 85.4°, indicating a nearly perpendicular arrangement. nih.govnih.gov This type of analysis is critical for understanding how the molecule might fit into a receptor site or pack in a crystal lattice.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely employed in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which contain the 2-chloro-4-nitro-substituted phenyl moiety, have been performed to predict their binding affinity and mode of interaction with enzymes like α-glucosidase and α-amylase, which are targets for anti-diabetic agents. nih.gov These in silico studies are crucial for structure-activity relationship (SAR) analysis and for prioritizing compounds for synthesis and further testing. nih.govresearchgate.net The docking results for these derivatives showed favorable binding energies, suggesting they are likely to be effective inhibitors of these enzymes. nih.gov

Detailed analysis of the docking poses reveals the specific interactions that stabilize the ligand-protein complex. For the aforementioned series of 2-chloro-4-nitrobenzamide derivatives, the binding energies against α-glucosidase ranged from -8.0 to -9.7 kcal/mol, and against α-amylase, from -7.9 to -9.8 kcal/mol. nih.gov These energies indicate strong and stable binding.

The interactions stabilizing the complex are diverse and include hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net For example, the most active compound in the series, 5o, demonstrated that the oxygen atoms of the nitro group (NO2) on the 2-chloro-4-nitro phenyl ring formed hydrogen bonds with amino acid residues His:232 in the active site of α-amylase. nih.gov Furthermore, the 2-chloro-4-nitro substituted phenyl ring itself was involved in multiple non-covalent interactions.

| Enzyme Target | Binding Energy Range (kcal/mol) |

|---|---|

| α-Glucosidase | -8.0 to -9.7 |

| α-Amylase | -7.9 to -9.8 |

The stability of the most active compound within the binding sites of these enzymes was further validated using molecular dynamic simulations, which confirmed the stability of the ligand-protein complexes. nih.govresearchgate.net

Intermolecular Interaction Analysis from Theoretical Perspectives

Theoretical methods are invaluable for dissecting the nature and strength of intermolecular forces, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition and the formation of supramolecular structures.

In the solid state, derivatives of this compound engage in specific intermolecular interactions that define their crystal packing. In the crystal structure of 2-chloro-N-(4-nitrobenzoyl)benzenesulfonamide, molecules are linked into zigzag chains through N—H⋯O hydrogen bonds. researchgate.netnih.gov Similarly, N-(2-chlorophenyl)-4-nitrobenzenesulfonamide molecules form centrosymmetric dimers via pairs of N—H⋯O hydrogen bonds. nih.gov

Beyond hydrogen bonding, π-π interactions play a crucial role. Docking studies of 2-chloro-4-nitrobenzamide derivatives revealed significant hydrophobic interactions, including π-π stacking and π-alkyl interactions. nih.gov The 2-chloro-4-nitro substituted phenyl ring was observed to form pi-anion interactions with acidic residues like glutamate (B1630785) (Glu:276) and pi-pi stacking interactions with aromatic residues such as histidine (His:279). nih.gov Specifically, it engaged in both stacked and T-shaped π-π interactions with His:279 at a distance of 5.77 Å. nih.gov The presence of additional π-π interactions often correlated with higher inhibitory activity of the compounds. nih.gov

| Interaction Type | Interacting Residue Example | Interaction Distance (Å) |

|---|---|---|

| Hydrogen Bond | His:232 | 1.86 - 2.04 |

| Pi-Anion | Glu:276 | 3.37 |

| Pi-Pi Stacking | His:279 | 5.77 |

| Pi-Pi T-shaped | His:279 | 5.77 |

| Pi-Alkyl | His:279 | 4.14 |

The surrounding environment can profoundly influence the conformation and intermolecular interactions of a molecule. Theoretical studies often compare gas-phase (isolated molecule) calculations with those in a polar medium or the solid state to understand these effects. The crystal structure of a molecule can differ significantly from its lowest energy gas-phase conformation due to the influence of crystal packing forces. nih.gov

For 2-chloro-4-nitrobenzoic acid, a closely related compound, the influence of the environment is evident in its ability to form various solvates and polymorphs. rsc.org Grinding experiments with different solvents (a polar medium) showed that the compound can convert between its polymorphic forms or form a hydrate (B1144303) or a solvate. rsc.org For example, grinding with water leads to a monohydrate, while grinding with 1,4-dioxane (B91453) results in a solvate, which then transforms to the more stable polymorphic form upon extended grinding. rsc.org In the crystal structures of several of these solvates, the molecules form dimers that are stabilized by π⋯π stacking interactions, highlighting how the solvent environment can mediate supramolecular assembly. rsc.org Molecular modeling calculations have also supported the observed relative stability of co-crystals over the pure components in the solid state. nih.gov

Structure Activity Relationship Sar and Mechanistic Inquiry in Derivatives

Correlating Structural Modulations with Molecular Interactions

The biological activity of 2-Chloro-4-nitrobenzenesulfonamide derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. Modifications to the parent scaffold can lead to significant changes in conformation and, consequently, in how the molecule interacts with its biological targets.

The conformation of benzenesulfonamide (B165840) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The core structure contains a polar and electrophilic nitro group (-NO₂) which withdraws electrons from the benzene (B151609) ring. epa.gov This electronic effect, combined with the presence of a chlorine atom, dictates the molecule's reactivity and interaction potential. epa.gov

In crystallographic studies of N-benzoyl derivatives of chlorobenzenesulfonamides, the position of the chlorine atom (ortho- vs. para-) has a discernible effect on the molecule's torsion angles. For instance, in 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide, the molecule is twisted at the sulfur atom, with a C—S(O₂)NH—C(O) torsional angle of 61.7°. nih.govresearchgate.net This is comparable to the 60.4° angle in a 2-chloro-N-(4-methylbenzoyl) analog. nih.gov In contrast, the related compound 4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide shows a slightly different torsional angle of 57.7°. nih.gov

These studies reveal a common conformational feature: the N-H bond in the C—SO₂—NH—C(O) segment is positioned anti to the C=O bond, while the N-C bond adopts a gauche torsion relative to the S=O bonds. nih.govresearchgate.netnih.gov This arrangement results in a significantly twisted molecule where the two aromatic rings are nearly perpendicular to each other. The dihedral angle between the sulfonyl and benzoyl benzene rings in 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide is 85.4°. nih.govresearchgate.net

Further derivatization highlights the importance of substituent electronics on biological activity. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents, the activity was highly dependent on the substituents on the N-phenyl ring. The study found that the presence of both an electron-donating group (methyl, -CH₃) and an electron-withdrawing group (nitro, -NO₂) on the phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov This indicates that a specific electronic distribution across the molecule is crucial for optimal interaction with the enzyme's active site. nih.gov

The non-planar, twisted conformation of these sulfonamide derivatives is a critical factor for their binding affinity. The torsion at the sulfonyl-amide linkage prevents the molecule from adopting a flat structure, which is essential for fitting into the specific three-dimensional architecture of an enzyme's active site. The significant twist is quantified by the C—S(O₂)NH—C(O) torsional angle and the large dihedral angle between the aromatic rings. nih.govnih.gov

| Compound | C—S(O₂)NH—C(O) Torsion Angle | Dihedral Angle Between Rings | Reference |

| 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide | 61.7° | 85.4° | nih.govresearchgate.net |

| 4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide | 57.7° | 87.8° | nih.gov |

| 2-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide | 61.8° | 83.8° | nih.gov |

These structural parameters define the spatial orientation of the key functional groups responsible for molecular recognition and binding. A molecule's ability to present its hydrogen bond donors and acceptors, hydrophobic regions, and charged moieties in a precise geometric arrangement determines its binding affinity for a specific biological target.

Rational Design Principles for Novel Derivatives

The development of new derivatives with enhanced activity relies on a deep understanding of the SAR, aided by modern computational and spectroscopic techniques.

Rational drug design for this class of compounds employs a synergistic approach. Synthesis of a new series of derivatives is typically followed by structural confirmation using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For example, in one study, the presence of the sulfonamide group was confirmed by IR bands around 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, while ¹H NMR confirmed the chemical environment of the various protons. nih.gov

Once the structures are confirmed, computational methods such as molecular docking are used to simulate how these molecules might bind to their target protein. These simulations provide valuable insights into the binding mode, helping to explain the observed biological activities. nih.gov By visualizing the interactions within the binding pocket, researchers can identify which parts of the molecule are most important for binding and which areas can be modified to improve potency or selectivity. nih.gov

Predictive modeling plays a crucial role in guiding the design of the next generation of derivatives. Molecular dynamics (MD) simulations, for instance, can be used to validate the stability of a ligand-protein complex predicted by docking studies. nih.gov By simulating the movement of the atoms over time, MD can confirm that the compound remains stably bound within the active site, reinforcing the proposed mechanism of action. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the drug-like properties of the designed compounds at an early stage. nih.gov These models predict properties like solubility and potential toxicity, allowing chemists to prioritize the synthesis of compounds that are not only potent but also have a higher probability of becoming successful drugs. nih.gov This computational pre-screening saves significant time and resources by focusing efforts on the most promising candidates. nih.gov

Mechanistic Studies of Derivative Interactions at a Molecular Level

Molecular docking studies have provided a detailed picture of how these derivatives interact with their enzyme targets. For compound 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide), the most active derivative in an antidiabetic study, a specific network of interactions within the α-glucosidase active site was identified. nih.gov

The binding is stabilized by a combination of hydrogen bonds and electrostatic interactions:

Hydrogen Bonding : The oxygen atom of the 2-Cl-4-NO₂ moiety forms a hydrogen bond with the amino acid residue Glu:276. Simultaneously, the protons of the nitro group on the same fragment interact with Phe:298. nih.gov

Electrostatic Interactions : The nitrogen of the 2-CH₃-5-NO₂ substituted ring engages in a charge-charge interaction with the Asp:349 residue. The nitrogen from the 2-Cl-4-NO₂ portion of the molecule also forms a charge-charge interaction with Glu:276. nih.gov

These specific molecular interactions, summarized in the table below, explain the high inhibitory potential of this compound and provide a clear mechanistic basis for its activity.

| Interacting Part of Compound 5o | Interacting Amino Acid Residue | Type of Interaction | Reference |

| Oxygen of 2-Cl-4-NO₂ group | Glu:276 | Hydrogen Bond | nih.gov |

| Nitrogen of NO₂ on 2-Cl-4-NO₂ phenyl | Phe:298 | Hydrogen Bond | nih.gov |

| Nitrogen of 2-CH₃-5-NO₂ phenyl | Asp:349 | Charge-Charge | nih.gov |

| Nitrogen of 2-Cl-4-NO₂ group | Glu:276 | Charge-Charge | nih.gov |

This detailed understanding at the molecular level is invaluable for the rational design of even more potent and selective inhibitors based on the this compound scaffold.

Elucidation of Binding Mechanisms with Target Macromolecules (e.g., enzymes, receptors)

The interaction of this compound derivatives with their biological targets is a complex process governed by a variety of non-covalent interactions. These interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, are crucial for the molecule's binding affinity and subsequent biological activity. The specific nature and orientation of these interactions are dictated by the three-dimensional structure of both the small molecule and the macromolecular binding pocket.

Molecular docking and dynamic simulation studies have been instrumental in visualizing and understanding these binding modes. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents, the binding interactions with α-glucosidase and α-amylase were elucidated. nih.gov These studies revealed that the synthesized compounds engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions within the active sites of these enzymes. nih.gov

A particularly potent derivative, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov Docking simulations indicated that the 2-chloro-4-nitro substituted phenyl ring of this compound forms a pi-anion interaction with the glutamate (B1630785) residue (Glu:276) of the modeled protein. nih.gov Furthermore, the 2-methyl-5-nitro substituted phenyl ring engages in a pi-pi T-shaped interaction with a phenylalanine residue (Phe:157), while the para-chloro substituted phenyl ring participates in both pi-pi T-shaped and pi-pi stacked interactions with histidine (His:348), tyrosine (Tyr:344), and phenylalanine (Phe:298) residues. nih.gov The 2-chloro-4-nitro substituted phenyl ring also forms pi-pi stacked and pi-pi T-shaped interactions with a histidine residue (His:279). nih.gov These multiple points of contact within the enzyme's active site contribute to the high binding affinity and potent inhibitory action of this derivative.

The benzanilide (B160483) core, a key structural feature in many biologically active compounds, including derivatives of this compound, is recognized as a "privileged structure" due to its ability to serve as a scaffold for ligands that bind to a wide array of receptor types. researchgate.net This versatility stems from its ability to present substituents in a well-defined spatial orientation, allowing for tailored interactions with specific binding pockets.

In the context of antibacterial agents, a derivative of this compound, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to inhibit biotin (B1667282) carboxylase (BC), an essential enzyme in fatty acid synthesis. semanticscholar.org Uniquely, SABA1 binds to the biotin binding site of the enzyme, a different location from other known inhibitors that target the ATP-binding site. semanticscholar.org This distinct binding mode represents a potentially new avenue for developing antibiotics. semanticscholar.org The binding of SABA1 is notably enhanced by the presence of ADP, a product of the enzymatic reaction, suggesting a cooperative binding mechanism. semanticscholar.org

The following table summarizes the key binding interactions observed for a potent this compound derivative with its target enzyme, α-glucosidase.

| Interacting Group of Ligand | Interacting Residue of Enzyme | Type of Interaction |

| 2-Chloro-4-nitro substituted phenyl ring | Glu:276 | Pi-anion |

| 2-Methyl-5-nitro substituted phenyl ring | Phe:157 | Pi-pi T-shaped |

| Para-chloro substituted phenyl ring | His:348, Tyr:344 | Pi-pi T-shaped |

| Para-chloro substituted phenyl ring | Phe:298 | Pi-pi stacked |

| 2-Chloro-4-nitro substituted phenyl ring | His:279 | Pi-pi stacked and Pi-pi T-shaped |

This table is based on molecular docking data for 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide with α-glucosidase. nih.gov

Investigation of Inhibitory Mechanisms (e.g., enzyme inhibition pathways)

The inhibitory mechanisms of this compound derivatives are intrinsically linked to their binding modes within the active sites of target enzymes. By occupying these critical sites, they can prevent the natural substrate from binding, thereby blocking the catalytic activity of the enzyme.

In the case of the antidiabetic derivatives targeting α-glucosidase and α-amylase, the binding within the active site directly obstructs the breakdown of complex carbohydrates into simpler sugars, thus exerting their therapeutic effect. nih.gov The stability of the ligand-protein complex, as suggested by molecular dynamics simulations, is a key factor in the sustained inhibitory potential of these compounds. nih.gov

The inhibition of biotin carboxylase by SABA1 provides a compelling example of an atypical inhibitory mechanism. semanticscholar.org Its binding to the biotin binding site is enhanced by the presence of ADP. semanticscholar.org This leads to a situation where the binding of ATP, the substrate, and the binding of SABA1 become mutually exclusive. semanticscholar.org When ATP is bound to the enzyme, ADP is not, which in turn reduces the binding affinity of SABA1. semanticscholar.org This interplay results in competitive inhibition of SABA1 with respect to ATP. semanticscholar.org This unique mechanism, where an inhibitor's binding is modulated by the presence of a reaction product, highlights the intricate regulatory processes that can be exploited for drug design.

The degradation of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12 showcases a different form of enzymatic interaction, where the compound serves as a substrate for a series of catabolic enzymes. nih.gov The metabolic pathway is initiated by an oxidative ortho-dehalogenation, followed by a mono-oxygenase-catalyzed denitration. nih.gov These initial steps are catalyzed by a two-component oxidoreductase mono-oxygenase that is dependent on NADPH. nih.gov The activity of this enzyme system is inhibited by methimazole, a known inhibitor of flavin mono-oxygenases, suggesting the involvement of a flavoprotein reductase component. nih.gov Further down the pathway, a reductive dehydroxylation occurs, a reaction that can be sensitive to oxygen. nih.gov The use of specific inhibitors, such as the iron chelator 2,2-dipyridyl, helped to identify catechol as a key intermediate and substrate for ring cleavage, demonstrating how targeted inhibition can be used to elucidate complex metabolic pathways. nih.gov

The following table outlines the inhibitory mechanisms and key characteristics of this compound derivatives and related compounds.

| Compound/Derivative | Target Enzyme/Process | Inhibitory Mechanism | Key Features |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase and α-amylase | Competitive Inhibition | Binds to the enzyme's active site, blocking substrate access. nih.gov |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Biotin Carboxylase (BC) | Atypical Competitive Inhibition | Binds to the biotin binding site, with binding enhanced by ADP, making it mutually exclusive with ATP binding. semanticscholar.org |

| 2-chloro-4-nitrobenzoic acid (2C4NBA) Degradation | Oxidoreductase mono-oxygenase | Substrate Inhibition (by methimazole) | The enzyme system responsible for the initial degradation steps is inhibited by flavin mono-oxygenase inhibitors. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-nitrobenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via sulfonation of nitrobenzene derivatives followed by chlorination. A common approach involves reacting 4-nitrobenzenesulfonyl chloride with ammonia or amines under controlled conditions. Key intermediates like 2-chloro-4-nitrobenzenesulfonyl chloride are characterized using nuclear magnetic resonance (NMR) to confirm substitution patterns and infrared spectroscopy (IR) to verify sulfonamide and nitro group vibrations. Mass spectrometry (MS) ensures molecular weight consistency .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic proton environments and confirm chlorine/nitro group positions.

- IR : Peaks near 1350 cm (asymmetric SO stretch) and 1520 cm (NO stretch) validate functional groups.

- MS : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns.

Cross-validation with X-ray crystallography resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Vary temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMF as a Lewis acid promoter) to identify optimal parameters .

- Process Monitoring : Use HPLC to track intermediate conversion and purity.

- Post-Synthesis Purification : Recrystallization in ethanol/water mixtures removes unreacted sulfonyl chlorides .

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic aromatic substitution (EAS) activation energies to predict regioselectivity in further derivatization.

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., carbonic anhydrase) to prioritize derivatives for biological testing.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) .

Q. How do researchers resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate cytotoxicity (e.g., IC values) across multiple cell lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from assay artifacts.

- Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity.

- Target Engagement Assays : Confirm direct binding to enzymes (e.g., via surface plasmon resonance) to rule off-target effects .

Data Analysis and Experimental Design

Q. What strategies are recommended for analyzing reaction byproducts in this compound synthesis?

- Methodological Answer :

- GC-MS : Identify volatile byproducts (e.g., unreacted thionyl chloride).

- TLC-MS : Monitor non-volatile impurities during intermediate steps.

- Isolation and Crystallization : Separate byproducts using column chromatography (silica gel, ethyl acetate/hexane eluent) for structural analysis .

Q. How can researchers design robust assays to study the environmental stability of this compound?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25–50°C, quantifying degradation via UV-Vis spectroscopy (λ = 270 nm for nitro groups).

- Photodegradation : Expose to UV light (254 nm) and analyze photoproducts using HRMS.

- Microbial Degradation : Use soil slurry models with LC-MS/MS to track biotransformation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.